Product packaging for Ragaglitazar(Cat. No.:)

Ragaglitazar

Cat. No.: B8804466
M. Wt: 419.5 g/mol
InChI Key: WMUIIGVAWPWQAW-DEOSSOPVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ragaglitazar (DB06533) is a novel, small molecule dual agonist of Peroxisome Proliferator-Activated Receptor alpha (PPARα) and gamma (PPARγ) . This dual mechanism was designed to synergistically address both insulin resistance and diabetic dyslipidemia, key components of Type 2 Diabetes Mellitus and metabolic syndrome . Its activation of PPARγ enhances insulin sensitivity, promotes glucose uptake, and increases adiponectin secretion, while its concurrent activation of PPARα potently modulates lipid metabolism by increasing fatty acid beta-oxidation, reducing triglyceride biosynthesis, and improving the overall plasma lipid profile . Preclinical studies have demonstrated its efficacy in improving glycemic control and insulin sensitivity, as well as its potent lipid-lowering capabilities, including significant reductions in plasma triglycerides, free fatty acids, LDL cholesterol, and increases in HDL cholesterol . Research also suggests potential anti-atherogenic properties mediated through induction of reverse cholesterol transport and inhibition of pro-inflammatory cytokines like TNF-α and IL-6 . Although clinical development was discontinued, this compound remains a valuable and well-characterized tool compound for investigating PPAR signaling, metabolic disease pathways, and the development of new dual-acting therapeutic agents . This product is intended for research purposes only.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C25H25NO5 B8804466 Ragaglitazar

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C25H25NO5

Molecular Weight

419.5 g/mol

IUPAC Name

(2S)-2-ethoxy-3-[4-(2-phenoxazin-10-ylethoxy)phenyl]propanoic acid

InChI

InChI=1S/C25H25NO5/c1-2-29-24(25(27)28)17-18-11-13-19(14-12-18)30-16-15-26-20-7-3-5-9-22(20)31-23-10-6-4-8-21(23)26/h3-14,24H,2,15-17H2,1H3,(H,27,28)/t24-/m0/s1

InChI Key

WMUIIGVAWPWQAW-DEOSSOPVSA-N

SMILES

CCOC(CC1=CC=C(C=C1)OCCN2C3=CC=CC=C3OC4=CC=CC=C42)C(=O)O

Isomeric SMILES

CCO[C@@H](CC1=CC=C(C=C1)OCCN2C3=CC=CC=C3OC4=CC=CC=C42)C(=O)O

Canonical SMILES

CCOC(CC1=CC=C(C=C1)OCCN2C3=CC=CC=C3OC4=CC=CC=C42)C(=O)O

Origin of Product

United States

Molecular and Cellular Pharmacology of Ragaglitazar

Peroxisome Proliferator-Activated Receptor Binding and Activation

Ragaglitazar (B1680504) functions as a full agonist for both PPARγ and PPARα. physiology.org It is a coligand that demonstrates significant activation of both receptor isoforms. nih.govnih.gov Studies indicate that this compound does not activate the PPARδ subtype, which can be attributed to its inability to bind within the tail-up pocket of the hPPARδ receptor's ligand-binding domain. acs.orgdrugbank.com The dual agonistic nature of this compound allows it to concurrently modulate the transcriptional activity of target genes involved in both insulin (B600854) sensitization (primarily via PPARγ) and lipid metabolism (primarily via PPARα). mdpi.com

The efficacy of this compound as a PPAR agonist has been evaluated in comparison to subtype-selective ligands, including thiazolidinediones for PPARγ and fibrates or other specific agonists for PPARα.

In in-vitro transactivation assays, this compound demonstrates potent activation of PPARγ, comparable to the well-known thiazolidinedione, rosiglitazone (B1679542). One study found that the maximal activation of PPARγ by this compound was 117% relative to rosiglitazone, which was set at 100%. physiology.org However, the concentration required to achieve half-maximal activation (EC50) for this compound was higher (0.57 μM) compared to rosiglitazone (0.16 μM), suggesting a lower binding potency in that specific assay. physiology.org Another study reported a similar maximal activation for both compounds, but also showed a less potent EC50 for this compound (324 nM) compared to rosiglitazone (196 nM). nih.gov Despite these variations in reported potency, this compound is consistently shown to be a high-efficacy PPARγ agonist. physiology.orgnih.govdiabetesjournals.org

Table 1: Comparative Activation of PPARγ by this compound and Rosiglitazone

Compound EC50 (Concentration for 50% Activation) Maximal Activation (relative to Rosiglitazone) Source(s)
This compound 0.57 μM 117% physiology.org
324 nM (0.324 µM) Similar to Rosiglitazone nih.gov
Rosiglitazone 0.16 μM 100% (Reference) physiology.org

When compared to the potent and specific PPARα agonist Wy-14643, this compound shows significant PPARα activation. One set of findings reported that this compound achieved 97% of the maximal response induced by Wy-14643, with an EC50 of 3.2 μM for this compound versus 12.6 μM for Wy-14643. physiology.org Conversely, another study indicated that this compound (EC50 = 270 nM) was substantially more potent in activating PPARα than Wy-14643 (EC50 = 8.1 μM). nih.gov This suggests that while Wy-14643 is a highly specific PPARα agonist, this compound possesses potent activation capabilities for this subtype as well. nih.govdiabetesjournals.org In contrast, conventional fibrates like fenofibrate (B1672516) are generally low-affinity ligands for PPARα. nih.gov

Table 2: Comparative Activation of PPARα by this compound and Wy-14643

Compound EC50 (Concentration for 50% Activation) Maximal Activation (relative to Wy-14643) Source(s)
This compound 3.2 μM 97% physiology.org
270 nM (0.27 µM) Not specified, but more potent nih.gov
Wy-14643 12.6 μM 100% (Reference) physiology.org

This compound exhibits high binding affinity for the ligand-binding domains (LBD) of both human PPARα and PPARγ, with reported IC50 values (concentration causing 50% inhibition of radioligand binding) of 0.98 μM and 0.092 μM, respectively. acs.orgdrugbank.comresearchgate.net The higher affinity for PPARγ is consistent with its potent activation of this subtype.

The PPAR LBD is characterized by a large, Y-shaped binding cavity with three distinct "arms". researchgate.netscispace.com The binding of a ligand like this compound into this pocket induces critical conformational changes in the receptor protein. researchgate.net A key change occurs in the C-terminal activation function-2 (AF-2) domain, which stabilizes the binding of coactivator proteins. nih.gov This coactivator recruitment is essential for the subsequent regulation of target gene transcription. nih.gov

Structural analysis of this compound bound to the hPPARγ receptor reveals that its conformation can differ significantly from its unbound state. acs.orgdrugbank.com Specifically, the phenoxazine (B87303) ring system of the molecule has been observed to adopt varying orientations within the binding pocket. acs.orgdrugbank.com This flexibility may contribute to its ability to effectively activate the receptor.

The ligand binding cavity of PPARs facilitates the accommodation of various ligand structures. researchgate.net While detailed mapping has identified multiple significant binding sites within the Y-shaped cavity, the interaction of this compound involves key residues within this domain. researchgate.net For PPARγ, crucial hydrogen bonds are typically formed with residues such as His323, Tyr473, and His449. nih.gov The binding of this compound induces specific conformational shifts in residues like F282, R288, and F363, altering the shape and volume of the binding site to allow for optimal ligand accommodation. researchgate.net The conformation of this compound within this site is crucial for its agonistic activity and its profile as a dual activator.

Table of Compounds Mentioned

Compound Name Classification/Target
This compound Dual PPARα/PPARγ Agonist
Rosiglitazone Thiazolidinedione; PPARγ Agonist
Wy-14643 Specific PPARα Agonist
Fenofibrate Fibrate; PPARα Agonist
KRP-297 Dual PPARα/PPARγ Agonist

Ligand-Binding Domain Interactions and Conformational Analysis

Conformational Changes Induced by this compound Binding

This compound is a dual agonist that binds to both peroxisome proliferator-activated receptor-alpha (PPARα) and -gamma (PPARγ). researchgate.netnih.gov The binding of a ligand, such as this compound, to the ligand-binding domain (LBD) of a PPAR induces significant conformational changes in the receptor's structure. nih.govoup.com This alteration is a critical step in the activation of the receptor. nih.govoup.com

Upon binding, the LBD, which has a notable plasticity, undergoes a conformational shift. researchgate.net This change in shape is crucial for the subsequent recruitment of nuclear receptor coactivators, which are essential for initiating the transcription of target genes. nih.gov The conformation of this compound when bound to the PPARγ receptor has been observed to differ from its crystalline structure, particularly in the orientation of its phenoxazine ring system. researchgate.net The binding process itself is thought to occur via an induced fit mechanism, where an initial fast binding step is followed by a slower conformational change. biorxiv.org This structural rearrangement stabilizes the receptor in an active state, facilitating its interaction with coactivator proteins and subsequent gene regulation. nih.gov

Gene Expression Modulation by this compound

As a dual PPARα/γ agonist, this compound modulates the expression of a wide array of genes involved in lipid and glucose metabolism. nih.gov This transcriptional regulation is the basis for its therapeutic effects. The activation of PPARs by this compound leads to their heterodimerization with the retinoid X receptor (RXR), and this complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby controlling their expression. nih.gov

Transcriptional Regulation of Lipid Metabolism Genes

This compound exerts significant control over genes that are central to the metabolism of lipids. This regulation occurs through the activation of both PPARα and PPARγ, leading to a comprehensive effect on lipid homeostasis. nih.govphysiology.org

The activation of PPARα by this compound primarily influences genes associated with fatty acid oxidation. physiology.org This leads to an increased catabolism of lipids, which is reflected in the upregulation of several key enzymes and proteins.

PBE mRNA: Treatment with this compound has been shown to cause a significant, 3.1-fold increase in the mRNA expression of peroxisomal bifunctional enzyme (PBE) in the liver. physiology.orgphysiology.org

ACO mRNA: The expression of acyl-CoA oxidase (ACO) mRNA, another critical enzyme in peroxisomal β-oxidation, is also markedly increased in the liver following this compound administration. nih.govphysiology.orgphysiology.org Studies have shown a significant elevation in liver ACO mRNA levels in response to this compound. physiology.orgphysiology.org

CPT1 activity: this compound treatment leads to a substantial increase in the activity of carnitine palmitoyltransferase 1 (CPT1) in the liver. nih.gov One study documented a 120% increase in liver CPT1 activity. nih.gov

CAT activity: Catalase (CAT) activity in the liver is also significantly upregulated by this compound, with research indicating an 819% increase. nih.gov

Table 1: PPARα-Dependent Gene Upregulation by this compound
Gene/EnzymeEffectFold/Percentage IncreaseTissue
PBE mRNAUpregulation3.1-foldLiver
ACO mRNAUpregulationSignificant IncreaseLiver
CPT1 activityUpregulation120%Liver
CAT activityUpregulation819%Liver

The PPARγ-mediated effects of this compound are crucial for regulating lipid storage and transport, primarily in adipose tissue. nih.gov

aP2 mRNA: this compound significantly increases the expression of adipocyte fatty acid-binding protein 2 (aP2) mRNA in adipose tissue. nih.govphysiology.org Studies have reported a notable rise in aP2 mRNA levels in retroperitoneal white adipose tissue. physiology.org

LPL activity: Lipoprotein lipase (B570770) (LPL) activity is enhanced in both liver and adipose tissue following treatment with this compound. nih.gov Research has demonstrated a 78% increase in LPL activity in white adipose tissue and a 167% increase in the liver. nih.gov

Table 2: PPARγ-Dependent Gene Upregulation by this compound
Gene/EnzymeEffectPercentage IncreaseTissue
aP2 mRNAUpregulationSignificant IncreaseAdipose Tissue
LPL activityUpregulation78%White Adipose Tissue
167%Liver
PPARα-Dependent Gene Upregulation (e.g., PBE mRNA, ACO mRNA, CPT1 activity, CAT activity)

Influence on Adipokine Gene Expression

Adipokines, which are hormones secreted by adipose tissue, are also under the regulatory control of this compound.

Cellular Responses in vitro

Effects on Adipocyte Differentiation and Maturation

This compound, as a dual agonist of Peroxisome Proliferator-Activated Receptor-alpha (PPARα) and -gamma (PPARγ), exhibits significant influence over the processes of adipocyte differentiation and maturation. The PPARγ isoform is a primary regulator of adipogenesis, highly expressed in adipose tissue where it orchestrates cellular differentiation and promotes the storage of lipids. nih.gov In vitro transactivation assays have demonstrated that this compound activates PPARγ to a similar maximal level as the potent PPARγ-specific agonist, Rosiglitazone. nih.gov

Furthermore, both PPARα and PPARγ are known to be key regulators of adipocyte differentiation. researchgate.net Studies on 3T3-L1 cells, a common in vitro model for adipogenesis, have confirmed that this compound promotes both adipocyte differentiation and the subsequent accumulation of lipids within these cells. omicsdi.org

Table 1: Effect of this compound and Comparative Compounds on Adipocyte Differentiation Markers

CompoundTarget Receptor(s)Effect on Adipocyte DifferentiationKey Marker ModulationSource(s)
This compound PPARα / PPARγStimulates adipogenesis↑ aP2 expression physiology.org
Rosiglitazone PPARγPotently stimulates adipocyte differentiationSimilar maximal PPARγ activation to this compound nih.gov

This table provides a summary of the in vitro effects on adipocyte differentiation. Data is derived from the referenced studies.

Modulation of Cellular Lipid Accumulation and Oxidation

This compound exerts a profound influence on cellular lipid metabolism, primarily through its dual activation of PPARα and PPARγ. These two receptors modulate lipid handling through distinct but complementary mechanisms. PPARγ activation is crucial for promoting lipid storage in adipocytes. nih.gov Conversely, PPARα activation is central to stimulating the catabolism of fatty acids, particularly in the liver and skeletal muscle. physiology.orgphysiology.org

In vitro studies using hepatocyte cell models have shown that PPAR agonists can significantly reduce lipid accumulation. researchgate.net this compound's PPARα component is critical in this regard. Activation of PPARα upregulates the expression of key genes involved in mitochondrial fatty acid β-oxidation. physiology.orgphysiology.org Specifically, treatment with this compound leads to a significant increase in the messenger RNA (mRNA) levels of Acyl-CoA Oxidase (ACO) and Carnitine Palmitoyltransferase 1 (CPT1) in liver cells. nih.govphysiology.org ACO is the first and rate-limiting enzyme in the peroxisomal β-oxidation pathway, while CPT1 is essential for the transport of long-chain fatty acids into the mitochondria for oxidation. This enhanced gene expression translates into increased fatty acid oxidation, providing a mechanism for clearing accumulated lipids from non-adipose tissues like the liver. physiology.orgdiabetesjournals.org

This dual action allows this compound to not only promote the safe storage of lipids in fat cells (a PPARγ effect) but also to actively reduce lipid stores in other tissues by burning fatty acids for energy (a PPARα effect). This combined activity contributes to its potent lipid-lowering capabilities observed in preclinical models. nih.gov

Table 2: In Vitro Effects of this compound on Key Markers of Lipid Metabolism

Target Gene/EnzymeFunction in Lipid MetabolismEffect of this compound Treatment (in vitro/ex vivo)Receptor PathwaySource(s)
Acyl-CoA Oxidase (ACO) Rate-limiting enzyme in peroxisomal β-oxidation↑ mRNA expressionPPARα nih.govphysiology.org
Carnitine Palmitoyltransferase 1 (CPT1) Facilitates fatty acid transport into mitochondria for oxidation↑ ActivityPPARα nih.gov
Peroxisome Biogenesis Factor (PBE) Involved in peroxisome formation and function↑ mRNA expressionPPARα physiology.org

This table summarizes the impact of this compound on pivotal components of the cellular lipid oxidation machinery based on in vitro and ex vivo findings.

Impact on Glucose Uptake and Insulin Signaling Cascades

This compound significantly improves cellular responses to insulin and enhances glucose metabolism, actions attributable to its combined PPARγ and PPARα agonism. The insulin-sensitizing effects are mediated through multiple pathways in key metabolic tissues such as muscle, liver, and adipose tissue. e-dmj.org

The primary mechanism for insulin-stimulated glucose uptake in muscle and fat cells involves the translocation of Glucose Transporter 4 (GLUT4) from intracellular vesicles to the plasma membrane. mdpi.complos.org This process is the culmination of the insulin signaling cascade, which includes the activation of the insulin receptor, Insulin Receptor Substrate (IRS) proteins, and the PI3K/Akt signaling pathway. mdpi.complos.org PPARγ activation, a key feature of this compound, is well-known to enhance insulin sensitivity. physiology.org

In vitro and ex vivo studies reveal that this compound has a more potent effect on hepatic insulin sensitivity than either a pure PPARγ or PPARα agonist alone. It markedly enhances insulin's ability to suppress hepatic glucose output (HGO), a critical factor in maintaining glucose homeostasis. physiology.org Furthermore, in muscle tissue, this compound enhances insulin-mediated glucose disposal (Rg') and stimulates the incorporation of glucose into glycogen (B147801), indicating improved insulin action directly within muscle cells. physiology.org This superior efficacy is linked to its dual-receptor activity, which combines the lipid-lowering effects of PPARα activation with the direct insulin-sensitizing actions of PPARγ activation. nih.govphysiology.org

Table 3: Effects of this compound on In Vitro and Ex Vivo Parameters of Glucose Metabolism

ParameterMetabolic SignificanceObserved Effect of this compoundComparative EfficacySource(s)
Hepatic Glucose Output (HGO) Production of glucose by the liverEnhanced insulin-mediated suppressionGreater effect than Rosiglitazone or Wy-14643 alone physiology.org
Muscle Glucose Disposal (Rg') Uptake and use of glucose by muscleSignificantly enhancedGreater insulin-sensitizing action than Wy-14643 physiology.org
Glucose Incorporation into Glycogen Storage of glucose in muscleIncreasedImprovement similar to Rosiglitazone physiology.org

This table outlines the demonstrated benefits of this compound on key aspects of glucose handling and insulin action in ex vivo models.

Cellular Proliferation in Specific Cell Lines

The effects of this compound and other PPAR agonists on cellular proliferation are complex and highly dependent on the cell type, the specific PPAR receptor activated, and the experimental context. In vitro studies have revealed that these compounds can induce a range of responses from growth inhibition and apoptosis to cellular proliferation.

In studies using normal human urothelial (NHU) cells in culture, this compound was found to rapidly induce apoptosis (programmed cell death). nih.gov This cytotoxic effect observed in vitro is considered a PPAR-independent "off-target" effect, as it is also seen with other structurally different PPAR agonists. nih.gov Similarly, the PPARγ component of this compound's activity is associated with antiproliferative effects in several cancer cell lines. PPARγ agonists like Rosiglitazone and 15d-PGJ2 have been shown to inhibit growth, reduce cell viability, and induce apoptosis in cell lines derived from cholangiocarcinoma, malignant astrocytoma, and liposarcoma. nih.govbioline.org.brsilae.it

Conversely, the activation of PPARα has been linked to increased proliferation in rodent hepatocytes. bioline.org.br This species-specific mitogenic effect is a proposed mechanism for the development of liver tumors in rodents treated with PPARα agonists. bioline.org.br Furthermore, while this compound induced apoptosis in urothelial cells in vitro, in vivo studies in rats showed it caused urothelial hyperplasia (increased cell number) and hypertrophy (increased cell size), indicating a proliferative response in the context of a whole organism. nih.gov This highlights a potential paradox where the same compound can have cytotoxic effects in a simplified in vitro system but proliferative effects in a complex in vivo environment. nih.gov

Preclinical Investigations of Ragaglitazar in Animal Models of Metabolic Dysregulation

Effects on Glucose Homeostasis

In animal models characterized by insulin (B600854) resistance and hyperglycemia, Ragaglitazar (B1680504) has demonstrated significant efficacy in improving glucose control. Studies in insulin-resistant ob/ob mice showed dose-dependent reductions in plasma glucose levels after treatment. nih.govnih.gov Similarly, in dietary obese and diabetic rats, this compound treatment led to decreased hyperglycemia. bioworld.com

A primary mechanism for this compound's glucose-lowering effect is the enhancement of systemic insulin sensitivity. bioworld.comnih.gov In Zucker diabetic fatty (ZDF) rats, a model for type 2 diabetes, this compound treatment significantly improved insulin sensitivity, as measured by the homeostasis model assessment of insulin resistance (HOMA-IR). nih.gov This improvement was comparable to that seen with the PPARγ agonist pioglitazone (B448) when administered as both a prevention and an intervention therapy. nih.gov

This compound has been shown to directly improve insulin action in peripheral tissues, which are major sites of glucose disposal. In studies using high-fat-fed rats, a model of diet-induced insulin resistance, this compound enhanced insulin-mediated glucose uptake (Rg') in both red and white skeletal muscles. physiology.orgphysiology.org The improvement in red muscle, a key tissue for insulin-mediated glucose disposal, was particularly notable and more significant than that observed with a selective PPARα agonist (Wy-14643). physiology.org The effect in white muscle was comparable to that of the PPARγ agonist rosiglitazone (B1679542). physiology.org This enhanced insulin action in muscle is associated with a decrease in muscle long-chain acyl-CoA content, suggesting that by improving lipid metabolism, this compound reduces the lipid-induced inhibition of insulin signaling. physiology.orgphysiology.org One proposed mechanism is that PPARα activation increases the diversion of fatty acids away from peripheral tissues to the liver for oxidation, thereby improving insulin-stimulated glucose disposal in skeletal muscle. nih.gov

Table 1: Enhancement of Insulin-Mediated Glucose Uptake in Peripheral Tissues of High-Fat-Fed Rats by this compound
Tissue% Improvement vs. High-Fat Control
Red Muscle150%
White Muscle113%
White Adipose Tissue147%

Data sourced from studies in high-fat-fed rats comparing this compound treatment to high-fat-fed controls. physiology.org

In states of insulin resistance, the liver inappropriately continues to produce glucose, contributing to hyperglycemia. This compound has demonstrated a potent ability to correct this defect. In high-fat-fed rats, this compound treatment substantially enhanced insulin's ability to suppress hepatic glucose output (HGO) by 79%. physiology.orgphysiology.org This effect was significantly greater than that observed with either the PPARγ agonist rosiglitazone or the PPARα agonist Wy-14643 alone, highlighting the benefit of dual PPARα/γ agonism. physiology.orgphysiology.orgcas.cz Further studies in db/db mice confirmed that this compound inhibits gluconeogenesis in the liver. bioworld.com

Table 2: Effect of this compound on Oral Glucose Tolerance Test (OGTT) in ob/ob Mice
Treatment GroupArea Under the Curve (AUC) for Plasma Glucose (arbitrary units)
Control (Vehicle)Baseline
This compound (0.3 mg/kg)Reduced
This compound (1 mg/kg)Significantly Reduced
This compound (3 mg/kg)Significantly Reduced
This compound (10 mg/kg)Significantly Reduced*

Qualitative summary based on graphical data from studies in ob/ob mice treated for 9 days. nih.gov *P<0.05 compared to control.

The progressive decline of pancreatic β-cell function is a hallmark of type 2 diabetes. nih.gove-dmj.org The homeostatic model assessment of β-cell function (HOMA-β) is an index calculated from fasting glucose and insulin levels to estimate β-cell secretory capacity. ijpras.com In preclinical studies using Zucker diabetic fatty (ZDF) rats, which exhibit progressive β-cell failure, this compound demonstrated a significant ability to improve β-cell function. nih.gov When administered as a preventive therapy in young ZDF rats, this compound increased the HOMA-β index more than six-fold. nih.gov In an intervention study in older, diabetic ZDF rats, this compound again improved HOMA-β by over three-fold. nih.gov This improvement was superior to that seen with a PPARα agonist alone and comparable to or better than the PPARγ agonist pioglitazone, depending on the treatment paradigm. nih.gov It has been suggested that this compound's beneficial effect on β-cells may be indirect, resulting from the reduction of insulin resistance and the lowering of circulating lipids, which are known to be toxic to β-cells. bioworld.com

Table 3: Effect of this compound on Pancreatic β-Cell Function (HOMA-β) in ZDF Rats
Study TypeTreatment GroupFold-Increase in HOMA-β vs. Control
PreventionThis compound~7-fold (+607%)
InterventionThis compound>3-fold
InterventionPioglitazone>3-fold

Data sourced from studies in 6-week-old (Prevention) and 10-week-old (Intervention) ZDF rats. nih.gov

Improvement of Systemic Insulin Sensitivity

Suppression of Hepatic Glucose Output

Effects on Lipid Metabolism and Dyslipidemia

A key advantage of this compound's dual PPARα/γ activity is its potent and comprehensive effect on dyslipidemia, a common feature of metabolic disease. physiology.org Across multiple animal models, this compound has shown robust lipid-lowering capabilities. nih.govnih.gov In insulin-resistant ob/ob mice and Zucker fa/fa rats, this compound produced a significant, dose-dependent reduction in plasma triglycerides and free fatty acids. nih.gov

The mechanisms for these effects are multifaceted. Studies have shown that this compound reduces hepatic triglyceride secretion and improves the clearance kinetics of triglycerides from the plasma. nih.govnih.gov This is supported by findings that this compound treatment increases the activity of lipoprotein lipase (B570770) (LPL), a key enzyme for triglyceride clearance, in both liver and adipose tissue. nih.govbioworld.com Furthermore, this compound upregulates the expression of genes involved in fatty acid oxidation in the liver, such as carnitine palmitoyltransferase 1 (CPT1) and acyl CoA oxidase (ACO), consistent with its PPARα activity. nih.govnih.gov Treatment also leads to a reduction in plasma levels of Apolipoprotein B (Apo B) and Apolipoprotein CIII (Apo CIII), which are associated with atherogenic lipid particles. nih.govnih.gov In a high-fat-fed hamster model, this compound markedly reduced both triglyceride and total cholesterol levels. nih.govdrugbank.com

Table 4: Summary of this compound's Effects on Lipid Parameters in Animal Models
ParameterAnimal ModelObserved Effect
Plasma Triglyceridesob/ob mice, Zucker fa/fa rats, High-fat-fed rats & hamstersDose-dependent reduction
Plasma Free Fatty Acidsob/ob mice, ZDF ratsSignificant reduction
Total CholesterolHigh-fat-fed hamstersSignificant reduction
Hepatic Triglyceride SecretionZucker fa/fa rats, High-fat-fed ratsReduced
Plasma Lipid ClearanceZucker fa/fa rats, High-fat-fed ratsImproved
Liver LPL ActivityHigh-fat-fed ratsIncreased
Adipose LPL ActivityHigh-fat-fed ratsIncreased
Plasma Apo B & Apo CIIIHigh-fat-fed ratsReduced

Data compiled from multiple preclinical studies. nih.govbioworld.comnih.govnih.govdrugbank.com

Regulation of Plasma Lipid Profiles

Studies in animal models of insulin resistance and dyslipidemia have consistently demonstrated this compound's potent effects on plasma lipid profiles.

Reduction of Triglyceride Levels

This compound has shown significant efficacy in lowering plasma triglyceride (TG) levels across multiple animal models. In genetically obese ob/ob mice, this compound treatment resulted in a dose-dependent reduction in plasma triglycerides. nih.gov Similarly, in insulin-resistant Zucker fa/fa rats, the compound led to a maximal reduction of 74% in triglyceride levels. nih.govnih.gov In a high-fat-fed hyperlipidemic rat model, this compound demonstrated a potent triglyceride-lowering effect. nih.govnih.gov Furthermore, in high-fat-fed hamster models, this compound administration resulted in an 83% reduction in triglycerides. nih.govnih.gov Studies in Zucker diabetic fatty (ZDF) rats also confirmed that this compound significantly reduced elevated plasma TG levels. nih.gov The compound was also found to decrease plasma triglyceride concentrations in dietary obese, prediabetic, and diabetic rats. bioworld.com

Effect of this compound on Plasma Triglyceride Levels in Various Animal Models

Animal Model Treatment Group % Reduction in Triglycerides Reference
Zucker fa/fa rats This compound 74% nih.govnih.gov
High-fat-fed hamsters This compound 83% nih.govnih.gov
Zucker diabetic fatty (ZDF) rats This compound 48-77% nih.gov
ob/ob mice This compound Significant dose-dependent reduction nih.gov
Modulation of Cholesterol Subfractions (e.g., HDL-C, Apo B, Apo CIII)

Beyond triglyceride reduction, this compound favorably modulates cholesterol subfractions. In high-fat-fed rats, it significantly increased high-density lipoprotein cholesterol (HDL-C) levels. nih.govnih.gov The same study also reported a significant reduction in plasma apolipoprotein B (Apo B) and apolipoprotein CIII (Apo CIII) levels following this compound treatment. nih.govnih.gov Specifically, a 66% reduction in plasma Apo B was observed. nih.gov In high-fat-fed hamsters, this compound treatment led to a 61% reduction in total cholesterol. nih.govnih.gov

Hepatic Lipid Accumulation and Secretion

This compound has demonstrated a profound impact on liver lipid metabolism, addressing key features of fatty liver disease in animal models.

Elimination of Fatty Liver Phenotypes

In high-fat-fed rats, this compound completely prevented the diet-induced accumulation of liver triglycerides, effectively eliminating the fatty liver phenotype. physiology.orgphysiology.org Its effect on reducing liver triglyceride content was significantly greater than that of the PPARα agonist Wy-14643 and the PPARγ agonist rosiglitazone. physiology.orgphysiology.org this compound treatment reverted liver triglyceride content to the normal levels observed in chow-fed rats. physiology.orgphysiology.org This effect on hepatic steatosis was also observed in a mouse model of metabolic syndrome. wjgnet.com

Comparative Effect of PPAR Agonists on Liver Triglyceride Content in High-Fat-Fed Rats

Treatment Group Liver Triglyceride Content (µmol/g) % Reduction vs. High-Fat Control Reference
Chow-Fed Control 7.0 ± 0.3 N/A physiology.org
High-Fat Control ~21.0 0% physiology.org
High-Fat + Rosiglitazone 19.2 ± 1.2 14% physiology.org
High-Fat + Wy-14643 ~11.5 45% physiology.orgphysiology.org
High-Fat + this compound 7.0 ± 0.3 88% physiology.orgphysiology.org
Reduction of Hepatic Triglyceride Secretion Rate

Preclinical studies have shown that this compound reduces the rate of hepatic triglyceride secretion. In Zucker fa/fa rats, the compound caused a significant, dose-dependent reduction in hepatic triglyceride secretion. nih.govnih.gov A maximum reduction of 32% in the hepatic triglyceride secretion rate was observed in this model. nih.govnih.gov Similarly, in a high-fat-fed rat model, this compound treatment led to an improvement in the hepatic triglyceride secretion rate. nih.govnih.gov

Peripheral Lipid Metabolism

The beneficial effects of this compound extend to peripheral tissues, influencing lipid metabolism in muscle and adipose tissue. In high-fat-fed rats, all three PPAR agonists tested (this compound, Rosiglitazone, and Wy-14643) lowered plasma triglyceride levels and lessened muscle long-chain acyl-CoAs. physiology.orgphysiology.org Furthermore, this compound treatment in high-fat-fed rats led to a significant increase in lipoprotein lipase (LPL) activity in both white adipose tissue (78% increase) and the liver (167% increase). nih.gov It also increased the expression of genes involved in lipid oxidation in the liver. nih.govphysiology.org In db/db mice, this compound was found to increase LPL activity in adipose tissue, promoting lipid oxidation in the liver. bioworld.com

Enhanced Lipid Clearance Kinetics

Adipose Tissue Biology and Function

This compound exerts significant effects on fat distribution, particularly on visceral adiposity, which is strongly associated with metabolic disease. In high-fat-fed rats, this compound treatment completely prevented the accumulation of visceral fat. nih.govphysiology.orgphysiology.org This effect was similar to that of a pure PPARα agonist, Wy-14643, but was achieved without causing the liver enlargement (hepatomegaly) often associated with PPARα activators. nih.govcas.cz In contrast, the PPARγ agonist rosiglitazone did not affect visceral adiposity in the same model. nih.govphysiology.org

Animal ModelEffect on Fat Mass/AdiposityReference
High-Fat-Fed RatsCompletely eliminated high-fat feeding-induced visceral adiposity. nih.govphysiology.org
High-Fat-Fed HamstersCaused a 17% reduction in fat-feed-induced body weight increase. nih.govnih.gov
Zucker Diabetic Fatty (ZDF) RatsPrevented the increase in visceral fat pads caused by high-fat feeding. diabetesjournals.org

As a dual PPARα/γ agonist, this compound influences the fundamental processes of adipocyte biology. PPARγ is a primary regulator of adipocyte differentiation, the process by which pre-adipocytes mature into functional fat cells capable of storing lipids. physiology.orgphysiology.org The PPARγ component of this compound stimulates adipogenesis. physiology.org This is evidenced by the increased expression of adipocyte-specific genes, such as the adipocyte fatty acid-binding protein (aP2), in the adipose tissue of treated animals. nih.govdiabetesjournals.org The stimulation of adipogenesis suggests that the reduction in visceral fat mass observed with this compound is not due to an inhibition of new fat cell formation but rather through other mechanisms, likely PPARα-mediated fatty acid oxidation. physiology.org

Adipose tissue secretes various hormones known as adipokines, which play a critical role in regulating systemic metabolism. This compound significantly modulates the secretion of these factors, most notably adiponectin. Adiponectin is an insulin-sensitizing hormone whose levels are often reduced in states of obesity and insulin resistance. nih.govmdpi.com

In studies with high-fat-fed rats, both this compound and the PPARγ agonist rosiglitazone caused a threefold increase in plasma adiponectin levels. nih.govphysiology.org This increase was strongly correlated with improved insulin action and reduced lipid content in both muscle and liver. nih.govphysiology.org The ability of this compound to elevate adiponectin is considered a key mechanism for its insulin-sensitizing effects. nih.govcas.cz In some studies, the increase in adiponectin was even more pronounced with this compound than with rosiglitazone alone. physiology.org Furthermore, in both low- and high-fat-fed rats, this compound treatment significantly increased plasma adiponectin concentrations compared to vehicle-treated animals. diabetesjournals.org

Animal ModelEffect on AdiponectinCorrelation with Insulin ActionReference
High-Fat-Fed RatsThreefold increase in plasma levels.Strong correlation between adiponectin levels and muscle/liver insulin action. nih.govphysiology.org
High-Fat-Fed RatsMarkedly higher plasma levels; 43% higher than rosiglitazone-treated group.Associated with enhanced insulin-mediated hepatic glycogen (B147801) synthesis. physiology.org
Low- and High-Fat-Fed RatsSignificantly increased plasma adiponectin levels.Contributed to improved glucose tolerance (OGTT). diabetesjournals.org

Regulation of Adipocyte Proliferation and Differentiation

Evaluation in Specific Animal Models of Metabolic Disease

This compound's efficacy has been evaluated in several key genetic and diet-induced animal models of obesity, dyslipidemia, and type 2 diabetes.

ob/ob Mice: These mice have a genetic mutation that makes them leptin-deficient, leading to hyperphagia, severe obesity, and insulin resistance. gubra.dknih.gov In ob/ob mice, this compound produced a dose-dependent reduction in plasma glucose, triglycerides, free fatty acids, and insulin levels. nih.gov It also markedly improved oral glucose tolerance. nih.gov The effects on glucose and insulin reduction were found to be more potent than those of the PPARγ agonist rosiglitazone and the dual agonist KRP-297. nih.govnih.gov

Zucker (fa/fa) Rats: These rats are characterized by insulin resistance and hyperlipidemia. nih.gov In this model, this compound demonstrated a dose-dependent improvement in plasma lipid and insulin levels. nih.govnih.gov A key finding was the compound's ability to reduce hepatic triglyceride secretion while also improving the clearance of triglycerides from the circulation, showcasing its dual action on lipid metabolism. nih.govnih.gov

High-Fat-Fed Rats and Hamsters: These diet-induced models represent a common cause of metabolic dysregulation. In high-fat-fed rats, this compound effectively lowered triglycerides and cholesterol. nih.gov It also completely prevented the development of fatty liver and visceral adiposity. nih.gov In a high-fat-fed hamster model, this compound significantly reduced plasma triglycerides (by 83%) and total cholesterol (by 61%). nih.govnih.gov

Table of Mentioned Compounds

Compound Name
This compound
Bezafibrate
Fenofibrate (B1672516)
KRP-297
Metformin
Pioglitazone
Rosiglitazone

Hyperglycemic and Dyslipidemic Models (e.g., ob/ob mice, Zucker fa/fa rats, high-fat-fed rats/hamsters, ZDF rats)

This compound has been extensively studied in various animal models that mimic human metabolic disorders, such as hyperglycemia and dyslipidemia. These preclinical investigations have provided significant insights into its therapeutic potential.

In insulin-resistant, hyperglycemic, and dyslipidemic ob/ob mice , this compound demonstrated a dose-dependent improvement in several key metabolic parameters. nih.gov Treatment resulted in a significant reduction in plasma glucose, triglycerides, free fatty acids, and insulin levels. nih.govnih.gov Furthermore, it led to a marked improvement in oral glucose tolerance. nih.gov Studies in db/db mice , another model of genetic obesity and diabetes, showed that this compound treatment inhibited gluconeogenesis, promoted lipid oxidation in the liver, and increased lipoprotein lipase (LPL) activity in adipose tissue. bioworld.com

In Zucker fa/fa rats , which are characterized by insulin resistance, this compound produced a dose-dependent reduction in plasma triglycerides and insulin. nih.govdrugbank.com It also significantly reduced hepatic triglyceride secretion and improved the clearance of exogenous lipids from the plasma. nih.gov Oral administration of this compound to Zucker fa/fa rats for 10 days also resulted in a significant decrease in systolic, diastolic, and mean blood pressure values. bioworld.com

Studies using high-fat-fed rat models, which develop hypercholesterolemia and hypertriglyceridemia, revealed that this compound effectively lowered triglyceride and cholesterol levels while increasing HDL-C. nih.govnih.gov The compound improved the clearance of plasma triglycerides and reduced the hepatic triglyceride secretion rate. nih.gov Treatment with this compound also led to a significant reduction in plasma Apolipoprotein B (Apo B) and Apolipoprotein CIII (Apo CIII) levels. nih.govdrugbank.com In these high-fat-fed rats, this compound completely eliminated the accumulation of liver triglycerides and visceral adiposity. physiology.org

In the high-fat-fed hamster model , this compound demonstrated potent lipid-lowering effects, with significant reductions in both triglyceride and total cholesterol levels. nih.govresearchgate.net The treatment also resulted in a reduction in the body weight gain induced by the high-fat diet. nih.govdrugbank.com

In Zucker diabetic fatty (ZDF) rats , a model for obesity-prone type 2 diabetes, this compound improved insulin sensitivity and decreased hyperglycemia. bioworld.comnih.gov It also markedly reduced plasma lipid concentrations. nih.govnih.gov Both prevention and intervention therapies with this compound in ZDF rats showed improvements in metabolic profiles and beta-cell function. nih.govnih.gov

Table 1: Effects of this compound in Various Animal Models

Animal Model Key Findings Citations
ob/ob mice Dose-dependent reduction in plasma glucose, triglycerides, FFA, and insulin. Improved oral glucose tolerance. nih.govnih.gov
db/db mice Inhibited gluconeogenesis, promoted hepatic lipid oxidation, and increased LPL activity in adipose tissue. bioworld.com
Zucker fa/fa rats Dose-dependent reduction in triglycerides and insulin. Reduced hepatic triglyceride secretion and improved lipid clearance. Lowered blood pressure. nih.govbioworld.comdrugbank.comresearchgate.net
High-fat-fed rats Lowered triglycerides and cholesterol, and increased HDL-C. Reduced plasma Apo B and Apo CIII. Eliminated liver triglyceride accumulation and visceral adiposity. nih.govnih.govphysiology.org
High-fat-fed hamsters Significant reduction in triglycerides and total cholesterol. Reduced fat-induced body weight gain. nih.govdrugbank.comresearchgate.net
ZDF rats Improved insulin sensitivity, decreased hyperglycemia, and markedly reduced plasma lipids. bioworld.comnih.govnih.govphysiology.org

Comparative Efficacy and Potency against Reference Compounds

The efficacy and potency of this compound have been compared to several standard reference compounds in various preclinical models. These comparative studies highlight its distinct pharmacological profile as a dual PPARα/γ agonist.

In ob/ob mice , this compound's effects on reducing plasma glucose, triglycerides, and insulin were found to be approximately three-fold more potent than those of Rosiglitazone and another dual activator, KRP-297. nih.govnih.gov The effective dose 50 (ED50) values for this compound were significantly lower, indicating higher potency. nih.govdrugbank.com

In Zucker fa/fa rats , this compound demonstrated better efficacy in reducing triglycerides and insulin compared to Rosiglitazone and KRP-297. nih.govdrugbank.com

In high-fat-fed rat models, this compound showed 3 to 10-fold greater efficacy than Fenofibrate and KRP-297 in lowering triglycerides and cholesterol and increasing HDL-C. nih.govnih.gov When compared to the selective PPARα agonist Wy-14643 and the selective PPARγ agonist Rosiglitazone, this compound was more effective at enhancing insulin's suppression of hepatic glucose output and improving insulin-mediated glucose uptake in muscle. physiology.org Specifically, this compound completely prevented the high-fat diet-induced increase in liver triglyceride content, an effect significantly greater than that observed with either Rosiglitazone or Wy-14643. physiology.org

In Zucker diabetic fatty (ZDF) rats , this compound was compared with Pioglitazone (a PPARγ agonist) and Bezafibrate (a PPARα agonist). This compound and Pioglitazone equally improved insulin sensitivity and hyperglycemia, while Bezafibrate had no effect on these parameters. nih.govnih.gov However, this compound's effect on reducing plasma lipids was equivalent to Pioglitazone but greater than that of Bezafibrate. nih.govnih.gov In another study in ZDF rats, while both this compound and Rosiglitazone normalized hyperglycemia, this compound treatment resulted in lower circulating insulin levels and a greater improvement in insulin sensitivity. physiology.org

Table 2: Comparative Efficacy and Potency of this compound

Animal Model Comparison Compounds Key Comparative Findings Citations
ob/ob mice Rosiglitazone, KRP-297 This compound was ~3-fold more potent in reducing plasma glucose, triglycerides, and insulin. nih.govnih.gov
Zucker fa/fa rats Rosiglitazone, KRP-297 Showed better efficacy in reducing triglycerides and insulin. nih.govdrugbank.com
High-fat-fed rats Fenofibrate, KRP-297 3-10 fold better activity for triglyceride and cholesterol lowering, and HDL-C increase. nih.govnih.gov
High-fat-fed rats Rosiglitazone, Wy-14643 This compound was superior in preventing liver triglyceride accumulation and enhancing insulin's suppression of hepatic glucose output. physiology.org
ZDF rats Pioglitazone, Bezafibrate Equally improved insulin sensitivity and hyperglycemia as Pioglitazone; superior to Bezafibrate. Lipid reduction was equivalent to Pioglitazone and greater than Bezafibrate. nih.govnih.gov
ZDF rats Rosiglitazone Resulted in a greater improvement in insulin sensitivity and lower circulating insulin levels. physiology.org

Pharmacokinetic and Drug Discovery Aspects of Ragaglitazar

Preclinical Pharmacokinetic Profiling

Ragaglitazar (B1680504), a dual agonist of peroxisome proliferator-activated receptor (PPAR) alpha and gamma, has been the subject of extensive preclinical pharmacokinetic studies to characterize its absorption, distribution, metabolism, and excretion (ADME) profile across various animal species. nih.gov These studies are crucial for understanding the compound's behavior in biological systems and for predicting its pharmacokinetic parameters in humans.

Absorption and Clearance Characteristics across Animal Species (e.g., mice, rats, rabbits, dogs)

Preclinical pharmacokinetic data for this compound have been collected in several animal species, including mice, rats, rabbits, and dogs. nih.gov Following oral administration, this compound exhibited variable clearance rates among the species studied. In mice, rats, and rabbits, the compound demonstrated a low clearance rate, estimated to be less than 5% of the hepatic blood flow. nih.govresearchgate.net In contrast, a moderately high clearance was observed in dogs, exceeding 15% of the hepatic blood flow. nih.govresearchgate.net The volume of distribution (V/F) was found to scale adequately across these species. nih.gov

Animal SpeciesOral Clearance (Cl/F) as % of Hepatic Blood Flow
Mice< 5%
Rats< 5%
Rabbits< 5%
Dogs> 15%

Elimination Pathways and Enterohepatic Recycling in Animal Models

The primary elimination route for this compound has been identified as biliary excretion. nih.gov Qualitative analysis of bile from rats confirmed the presence of the compound, indicating its elimination through this pathway. nih.govresearchgate.net This is a significant characteristic, as drugs primarily eliminated in the bile can be subject to enterohepatic recycling, a process where the drug is excreted in the bile, reabsorbed in the intestine, and returned to the liver. nih.gov Evidence from both preclinical animal data and human pharmacokinetic data suggests the involvement of enterohepatic biliary recycling in the disposition of this compound. nih.govresearchgate.net This recycling can prolong the drug's presence and activity in the body.

Interspecies Scaling and Predictive Modeling for Pharmacokinetic Parameters

Allometric scaling, a method that relates physiological and pharmacokinetic parameters to body weight, is a common tool used to predict human pharmacokinetic parameters from animal data. nih.govaplanalytics.com For this compound, simple allometry was initially used to predict human clearance (Cl/F) and volume of distribution (V/F). nih.gov While the volume of distribution scaled adequately, simple allometry failed to accurately predict the human clearance of this compound, a challenge often encountered with drugs that are extensively excreted in the bile. nih.govresearchgate.net

To improve the predictive accuracy, standard correction factors such as maximum life span potential (MLP) and brain weight were incorporated into the allometric models. nih.gov Although these modifications improved the linearity of the scaling, they still did not yield accurate predictions of the observed human values. nih.gov Further refinement of the models, by including correction factors specifically relevant to biliary-excreted drugs, led to better predictions. nih.gov Interestingly, an improved prediction for both clearance and volume of distribution was achieved when the data from dogs were excluded from the interspecies scaling, highlighting the significant difference in the compound's clearance in this species. nih.gov

Structure-Activity Relationship (SAR) and Drug Design Principles

The development of this compound as a dual PPARα/γ agonist involved careful consideration of its chemical structure to achieve the desired pharmacological activity. Its design as a non-thiazolidinedione agent was a key aspect of its discovery. nih.gov

Synthetic Methodologies for this compound

Several synthetic routes for this compound have been developed, including methods suitable for large-scale production. One notable approach is a convergent synthesis that utilizes a novel enzymatic kinetic resolution step. acs.orgnih.gov This method allows for the efficient and enantioselective preparation of the active stereoisomer of the compound. researchgate.net

An improved and scalable synthesis of the L-arginine salt of this compound has also been described. researchgate.net This procedure involves the alkylation of a chiral intermediate with a phenoxazine (B87303) derivative, followed by hydrolysis to yield the final compound. researchgate.net

Key Structural Motifs Contributing to Dual PPARα/γ Agonism

This compound's chemical structure, (S)-2-ethoxy-3-[4-(2-(10H-phenoxazin-10-yl)ethoxy)phenyl]propanoic acid, contains several key features that are crucial for its dual agonism on PPARα and PPARγ. Like many PPAR agonists, its structure can be conceptually divided into three main parts: an acidic head group, a central linker, and a lipophilic tail. researchgate.netturkjps.org

Acidic Head Group (Propanoic Acid): The carboxylic acid moiety is a common feature in many PPAR agonists. researchgate.net It forms critical hydrogen bond interactions with conserved amino acid residues (such as tyrosine and histidine) in the ligand-binding domain (LBD) of both PPARα and PPARγ, anchoring the ligand in the binding pocket. researchgate.net

Central Phenyl Ring and Linker: The central substituted phenylpropanoic acid core serves as a scaffold. The ethoxy group at the alpha position of the propanoic acid is a key chiral center, with the (S)-enantiomer being the more active form. researchgate.net

Lipophilic Tail (Phenoxazine Ring System): The bulky and hydrophobic phenoxazine ring system constitutes the tail of the molecule. researchgate.net This part of the ligand occupies a large, hydrophobic, Y-shaped pocket within the LBD of the PPARs. plos.org The specific conformation and interactions of this lipophilic tail within the binding pocket are critical determinants of agonist potency and subtype selectivity. researchgate.net The orientation of the phenoxazine ring system has been observed to differ when bound to the receptor compared to its crystal structure as a salt. acs.org The lack of significant activity on PPARδ has been attributed to the inability of this tail to bind effectively in the "tail-up" pocket of the PPARδ receptor. acs.org

The combination of these structural elements allows this compound to bind with high affinity to both PPARα and PPARγ, with reported IC50 values of 0.98 μM and 0.092 μM, respectively. acs.orgnih.gov

Rational Design Strategies for Optimizing PPAR Agonism

The development of this compound as a potent dual peroxisome proliferator-activated receptor (PPAR) α and γ agonist is a noteworthy example of rational drug design. The strategic approach was centered on the discovery of a single molecule capable of concurrently addressing hyperglycemia and dyslipidemia by combining the therapeutic benefits of PPARα and PPARγ activation. nih.gov The design process involved the systematic exploration and optimization of a chemical scaffold to achieve balanced and potent agonistic activity on both receptor subtypes.

The foundational structure for this compound is a phenoxazine moiety linked to an α-alkyloxyphenylpropionic acid. nih.govoalib.com This scaffold was identified through the exploration of various tricyclic α-ethoxy-phenylpropionic acid derivatives. nih.govacs.org The core concept was to identify a lead compound with a favorable profile that could be further refined to enhance its dual agonistic properties.

Structure-activity relationship (SAR) studies were pivotal in guiding the optimization process. nih.govacs.org These studies, supported by in vitro PPARα and PPARγ transactivation data and computational modeling, led to the identification of key structural features that govern the potency and selectivity of these compounds. nih.govacs.org One of the critical aspects identified was the nature and stereochemistry of the substituent at the alpha-position of the phenylpropionic acid moiety. acs.org

Molecular modeling played a crucial role in refining the lead compounds. acs.org By utilizing the X-ray crystal structure of the PPARγ receptor in complex with known agonists, researchers were able to visualize the binding pocket and make informed decisions about structural modifications. acs.org For instance, these modeling studies indicated that the pocket around the pyridine (B92270) ring of the agonist rosiglitazone (B1679542) was relatively narrow, suggesting that a planar ring system would be a more favorable feature for binding. acs.org This insight steered the design towards smaller, more planar central rings within the tricyclic system to enhance PPARγ potency. acs.org

The discovery of this compound, also known as (-)DRF 2725 or NNC 61-0029, was the culmination of these efforts. acs.org It emerged as a phenoxazine analogue of phenylpropanoic acid with potent dual PPARα and PPARγ agonist properties. acs.org In vitro transactivation assays demonstrated its significant activation of both isoforms. nih.gov While its potency for PPARγ was comparable to that of rosiglitazone, it exhibited more potent activation of PPARα than the reference compound WY 14,643. nih.gov

The following table summarizes the in vitro activity of this compound in comparison to other PPAR agonists, illustrating the successful outcome of the rational design strategies employed in its development.

CompoundTarget PPAREC50 (nM)IC50 (µM)
This compound PPARα270 nih.gov0.98 figshare.comacs.orgnih.gov
PPARγ324 nih.gov0.092 figshare.comacs.orgnih.gov
Rosiglitazone PPARγ196 nih.gov
WY 14,643 PPARα8100 nih.gov
Carbazole Analogue 3q PPARα360 nih.govacs.orgfigshare.com
PPARγ170 nih.govacs.orgfigshare.com

Future Research Directions and Unexplored Avenues for Ragaglitazar

Investigation of Novel Molecular Targets and Pathways

While Ragaglitazar's primary mechanism is the activation of PPARα and PPARγ, its biological effects may extend beyond this canonical pathway. Future studies could focus on identifying and characterizing these non-traditional mechanisms.

Research into the effects of dual PPARα/γ agonists has revealed cellular changes that may not be solely attributable to classical PPAR-mediated gene transcription. In studies with This compound (B1680504), early changes observed in rat urothelial cells included the phosphorylation of the S6 ribosomal protein and the c-jun transcription factor, alongside cellular hypertrophy. nih.gov These findings suggest that the compound may trigger signaling cascades independent of or downstream from direct PPAR activation.

Future investigations could explore the cross-talk between PPARα and PPARγ signaling pathways in various cell types to understand the integrated cellular response. nih.gov It is plausible that the combined activation of both receptors by a single ligand like this compound initiates a unique signaling network that differs from the effects of selective agonists for either receptor alone. nih.gov Identifying these unique pathways could reveal novel therapeutic targets and explain the distinct biological profile of dual agonists. Furthermore, exploring potential "off-target" activities, not as a source of adverse effects but as contributors to its pharmacological profile, could provide a more complete picture of its mechanism of action. nih.gov

Mitochondria are central to cellular metabolism, and their dysfunction is implicated in numerous diseases. PPARs are known to regulate genes involved in mitochondrial function, and this compound has been shown to directly impact mitochondrial processes. nih.gov

Preclinical studies demonstrated that this compound treatment in rats increased the activity of carnitine palmitoyltransferase 1 (CPT1) and carnitine acetyltransferase (CAT), two key enzymes in mitochondrial fatty acid β-oxidation. nih.gov This suggests a direct role in enhancing mitochondrial fatty acid uptake and catabolism. nih.gov Future research should aim to elucidate the precise molecular mechanisms behind this enhancement. Biochemical studies have also identified mitochondrial targets like mitoNEET for the broader class of glitazone drugs, suggesting that this compound or its analogs could have similar, yet-to-be-explored interactions within the mitochondria. nih.gov Investigating the impact of this compound on mitochondrial biogenesis, dynamics (fusion and fission), and respiratory chain function could reveal important aspects of its metabolic effects. frontiersin.orgmdpi.com

Table 1: Effect of this compound on Mitochondrial Enzyme Activity in High-Fat-Fed Rats

EnzymeEffect of this compound TreatmentImplied FunctionReference
Carnitine Palmitoyltransferase 1 (CPT1) Significant IncreaseEnhanced fatty acid uptake into mitochondria nih.gov
Carnitine Acetyltransferase (CAT) Significant IncreaseFacilitation of fatty acid catabolism nih.gov

Beyond Canonical PPAR Activation

Potential Applications in Other Related Pathophysiological Contexts

The dual activation of PPARα and PPARγ by this compound addresses key pathological mechanisms, such as dyslipidemia and insulin (B600854) resistance, which are common to various metabolic disorders beyond type 2 diabetes.

NAFLD and its progressive form, NASH, are characterized by hepatic fat accumulation (steatosis), inflammation, and potential fibrosis. nih.gov The mechanisms of this compound are highly relevant to counteracting this pathology. Preclinical research has shown that this compound can eliminate fatty liver in fat-fed rat models, indicating a strong therapeutic potential in this area. cas.czphysiology.org The activation of PPARα stimulates hepatic fatty acid oxidation, while PPARγ activation improves insulin sensitivity, which in turn reduces the influx of fatty acids to the liver.

Although the development of this compound was halted, studies on similar dual PPARα/γ agonists, such as Saroglitazar, have provided robust proof-of-concept in preclinical NAFLD/NASH models. nih.gov Saroglitazar has been shown to improve hepatic steatosis, lobular inflammation, ballooning, and even fibrosis in various mouse models of NAFLD/NASH. nih.govmdpi.com Given their shared mechanism, it is highly probable that this compound would exert similar beneficial effects. Future preclinical studies using modern, well-characterized animal models of NASH could precisely define this compound's efficacy on histological endpoints like steatosis, inflammation, and fibrosis resolution.

Chronic low-grade inflammation is a key driver in the pathogenesis of insulin resistance and related metabolic diseases. frontiersin.org PPARα and PPARγ both have well-documented anti-inflammatory and immunomodulatory properties. scispace.combetacellcenter.com.br Activation of these receptors can interfere with pro-inflammatory signaling pathways, such as the nuclear factor-kappa B (NF-κB) and c-Jun N-terminal kinase (JNK) pathways, leading to a reduction in the production of inflammatory cytokines. frontiersin.org

While direct studies on this compound's immunomodulatory effects are limited, its dual agonist nature suggests it could potently suppress inflammation. Research on other PPAR agonists has shown they can modulate the polarization of macrophages toward an anti-inflammatory M2 phenotype and reduce the expression of cytokines like IL-6 and TNF-α. frontiersin.orgmdpi.com Future in vitro studies using immune cells (e.g., macrophages, lymphocytes) and in vivo studies in animal models of sterile inflammation could delineate the specific anti-inflammatory and immuno-modulatory profile of this compound.

Non-Alcoholic Fatty Liver Disease (NAFLD) and Non-Alcoholic Steatohepatitis (NASH) Preclinical Models

Advanced Drug Design and Analog Development

The experience with early dual PPAR agonists like this compound has provided valuable lessons for the design of next-generation metabolic drugs. jcdr.netmdpi.com The goal is to retain the therapeutic benefits of dual receptor activation while engineering out the mechanisms responsible for adverse effects.

The development of this compound was part of a rational drug design strategy to combine the lipid-lowering effects of PPARα agonists with the insulin-sensitizing effects of PPARγ agonists in a single molecule. nih.govplos.org Although this approach was conceptually sound, the safety issues encountered highlighted the complexities of dual receptor modulation. nih.gov

Future drug design efforts are likely to focus on creating analogs with more "balanced" or "selective" activation profiles. This includes the development of selective PPAR modulators (SPPARMs), which aim to dissociate the activation of beneficial target genes from those linked to side effects. Computational methods, such as "core hopping," can be used to design novel chemical scaffolds based on the structures of known agonists like Farglitazar and this compound. plos.org These techniques allow for the generation of new lead compounds with potentially improved properties. plos.org Furthermore, the pursuit of pan-PPAR agonists (activating α, γ, and δ) or other dual combinations like PPARγ/δ or PPARα/δ continues, informed by the insights gained from the first generation of dual agonists. jcdr.net

Strategies for Modulating PPAR Subtype Selectivity

The clinical utility and safety profile of PPAR agonists are intrinsically linked to their selectivity for the different PPAR isoforms (α, γ, and δ). While dual agonists like this compound offer the combined benefits of targeting both PPARα and PPARγ, future efforts are increasingly focused on developing selective PPAR modulators (SPPARMs) to optimize therapeutic effects while minimizing mechanism-based side effects. nih.govmdpi.com The ability to fine-tune the chemical structure of a ligand can regulate its binding affinity and activation potential for each PPAR subtype. mdpi.com

The ligand specificity of PPARs is largely determined by minor but critical differences in the amino acid composition of the Y-shaped ligand-binding domain (LBD). turkjps.org For instance, structural analyses have revealed key residue variations between PPARα and PPARγ that can be exploited to achieve selectivity. Modifying ligand interactions with these specific residues is a primary strategy for modulating subtype preference.

Table 1: Key Amino Acid Differences in the Ligand-Binding Domains of PPARα and PPARγ Influencing Ligand Selectivity. turkjps.org
Residue Location (Arm of LBD)PPARγ ResidueCorresponding PPARα ResidueSignificance for Selectivity
Arm IHis323Tyr314These substitutions in the arm that interacts with the polar head groups of ligands significantly influence ligand specificity.
Arm IPhe363Ile354
Arm IIGly284Cys275The replacement of a smaller residue (Gly) with a bulkier one (Cys) alters the shape and lipophilicity of this part of the binding pocket.
Arm III (Ligand Entrance)Arg288Trp279This notable difference at the ligand entry site affects how ligands access and bind within the pocket.

Future research will continue to target these and other subtle structural distinctions to design ligands with tailored activity profiles, moving beyond simple agonism to selective modulation that could, for example, retain insulin-sensitizing effects (PPARγ) while avoiding undesirable outcomes. nih.govsilae.it

Structure-Based Drug Design Approaches

The discovery and optimization of PPAR agonists, including this compound, have been significantly advanced by structure-based drug design. oalib.com This approach relies on the three-dimensional structural information of the target protein, obtained through techniques like X-ray crystallography, to design ligands with high affinity and desired activity. turkjps.org The crystal structure of the PPAR LBD, both alone and in complex with ligands like this compound, provides a detailed blueprint of the binding pocket and key molecular interactions. acs.org

Several computational techniques are central to this design strategy. These methods allow for the rapid screening of large chemical libraries and the rational design of novel compounds with improved properties.

Table 2: Structure-Based Drug Design Techniques in PPAR Agonist Discovery.
TechniqueDescriptionApplication Example
Molecular Docking (e.g., Glide)Predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. It is used to estimate binding affinity.Used to screen databases for new lead compounds and to evaluate novel agonists based on the structures of this compound and GW409544. plos.orgnih.gov
Pharmacophore ModelingIdentifies the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) necessary for biological activity.A structure-based pharmacophore model was developed from the alignment of agonists including this compound to virtually screen for new natural-product-derived ligands. researchgate.net
Core HoppingA technique used to replace a central molecular scaffold (core) with a different one while maintaining the key binding interactions.Applied to discover a novel class of PPAR dual agonists by modifying the core of a known agonist, guided by docking simulations. plos.org
Molecular Dynamics SimulationsSimulates the movements and interactions of atoms and molecules over time to assess the stability and conformational dynamics of the ligand-receptor complex.Used to demonstrate that newly designed agonists formed more stable complexes with PPARα and PPARγ compared to this compound. nih.gov

Future structure-based design efforts will likely focus on exploiting the flexibility of the PPAR LBD, particularly the Ω-loop, which is known to be a modulator of PPAR function. researchgate.net Designing ligands that induce specific conformational changes in the receptor upon binding is a sophisticated strategy to control downstream biological responses.

Elucidation of Specific Co-activator and Co-repressor Interactions within the PPAR Complex

The biological activity of PPARs is not solely determined by ligand binding; it is critically mediated by the subsequent recruitment of a large suite of nuclear proteins known as co-activators and co-repressors. cas.cznih.gov Upon binding an agonist like this compound, the PPAR undergoes a conformational change, particularly in the C-terminal activation function-2 (AF-2) helix. researchgate.net This new conformation facilitates the dissociation of co-repressor proteins (which silence gene expression in the unliganded state) and promotes the recruitment of co-activator proteins. kenzpub.com

The PPAR then forms a heterodimer with the Retinoid X Receptor (RXR), and this entire complex, along with the recruited co-activators, binds to specific DNA sequences called PPAR Response Elements (PPREs) in the promoter regions of target genes to modulate their transcription. nih.govkenzpub.com The specific set of co-activators recruited can determine the nature and magnitude of the downstream physiological effect.

Table 3: Key Transcriptional Co-regulators of PPARs.
Co-regulatorTypeFunction and Significance
PGC-1α (PPAR-γ coactivator-1α)Co-activatorA key co-activator for all PPAR subtypes, playing a crucial role in the transcriptional control of genes involved in energy metabolism. nih.govkenzpub.com
SRC-1 (Steroid Receptor Coactivator-1)Co-activatorA member of the p160 family of co-activators recruited by agonist-bound receptors. kenzpub.com
CBP/p300Co-activatorPossess histone acetyltransferase (HAT) activity, which remodels chromatin to facilitate transcription. Recruitment may favor fat accumulation. researchgate.net
NCoR (Nuclear Receptor Corepressor)Co-repressorBind to unliganded PPARs to mediate the repression of gene transcription. They are released upon agonist binding. nih.gov
SMRT (Silencing Mediator of Retinoid and Thyroid hormone Receptors)Co-repressor

A major frontier in PPAR research is to understand how different ligands can induce distinct receptor conformations that lead to the preferential recruitment of specific subsets of co-regulators. This concept of "selective PPAR modulation" suggests that ligands could be designed to favor interaction with co-activators that promote desired therapeutic effects (e.g., insulin sensitization) while avoiding those that mediate adverse effects. researchgate.net Elucidating the precise structural basis of these differential co-regulator interactions remains a critical and largely unexplored avenue for the development of next-generation PPAR-targeted therapies.

Q & A

Q. What is the mechanistic basis of Ragaglitazar’s dual PPARα/γ agonism, and how does this influence its metabolic effects?

this compound activates both PPARα and PPARγ receptors, modulating lipid metabolism and insulin sensitivity. PPARα activation enhances hepatic fatty acid oxidation (via CPT1 and ACO upregulation) and reduces triglycerides by increasing LPL activity. PPARγ activation improves adipocyte differentiation and glucose uptake, lowering plasma glucose and insulin. Dual agonism synergistically improves dyslipidemia and hyperglycemia in animal models .

Q. Which experimental models are most relevant for studying this compound’s efficacy in metabolic disorders?

Key models include:

  • ob/ob mice : Evaluated glucose tolerance, insulin sensitivity, and lipid parameters at doses of 0.3–10 mg/kg .
  • Zucker fa/fa rats : Assessed dose-dependent reductions in triglycerides (up to 74%), free fatty acids (53%), and insulin (53%) .
  • High-fat diet (HFD)-fed SD rats : Measured cholesterol, LDL, and HDL changes, with this compound outperforming fenofibrate in lipid-lowering .
  • HFD-fed rabbits : Demonstrated inhibition of weight gain and hepatic triglyceride secretion .

Q. How does this compound compare to selective PPAR agonists like rosiglitazone or fenofibrate?

In ob/ob mice, this compound (1 mg/kg) matched rosiglitazone’s glucose-lowering at 3 mg/kg but showed superior triglyceride reduction. Unlike fenofibrate (PPARα-specific), this compound upregulated both hepatic β-oxidation (via PPARα) and adipocyte aP2 expression (via PPARγ), addressing both dyslipidemia and insulin resistance .

Advanced Research Questions

Q. What molecular dynamics (MD) studies elucidate this compound’s binding stability to PPAR receptors?

MD simulations (10 ns) revealed this compound’s interaction with PPARα (1K7L) and PPARγ (1K74). While its binding induced moderate RMSD fluctuations (5 Å), the AF2 helix stabilization was comparable to newer analogs (e.g., Comp#1), confirming functional agonism. Key residues (PPARα:459–465; PPARγ:469–477) showed similar side-chain dynamics, critical for coactivator recruitment .

Q. How do pharmacokinetic properties influence this compound’s dosing in preclinical studies?

Rat studies using HPLC quantification showed linear pharmacokinetics (0.2–100 µg/mL), with 87% plasma recovery and a 122-hour half-life in diabetic patients. Prolonged t₁/₂ supports once-daily dosing but raises safety concerns due to cumulative exposure .

Q. What contradictions exist in this compound’s efficacy across different models?

  • In HFD mice, PPARγ-selective agonists failed to lower lipids, while this compound reduced triglycerides by 50% .
  • Zucker rats showed improved hepatic triglyceride secretion, but SD rats required higher doses (10 mg/kg) for similar effects .
  • Clinical trials noted HDL increases (20–31%) in type 2 diabetics, contrasting with minimal HDL changes in rodents .

Q. Why were clinical trials for this compound halted despite promising preclinical data?

Phase III trials were suspended after bladder tumors were observed in rats during long-term toxicity studies. This highlighted species-specific PPAR activation risks, emphasizing the need for rigorous carcinogenicity screening in dual agonists .

Q. How do researchers quantify this compound’s impact on lipid metabolism in vivo?

Methodologies include:

  • Triton WR 1339 challenge : Measures hepatic triglyceride secretion rates (e.g., reduced from 5.74 to 3.95 mg/mL/h in Zucker rats) .
  • Exogenous lipid emulsion clearance : Evaluates plasma triglyceride AUC reductions (50% with this compound) .
  • Gene expression profiling : qRT-PCR for aP2 (adipocytes) and ACO (liver) mRNA, showing 2–3 fold induction .

Methodological Considerations

  • Dosing Protocols : Use 1–10 mg/kg orally in rodents; adjust for species-specific PPAR expression .
  • Endpoint Selection : Prioritize ApoB/ApoCIII levels for VLDL metabolism and CPT1 activity for β-oxidation .
  • Safety Screening : Include urinary bladder histopathology in long-term studies to assess carcinogenic risk .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.